

A Comparative Analysis of Oteseconazole (VT-1161) and Fluconazole Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antifungal agent 27

Cat. No.: B12397437

[Get Quote](#)

An Objective Guide for Researchers and Drug Development Professionals

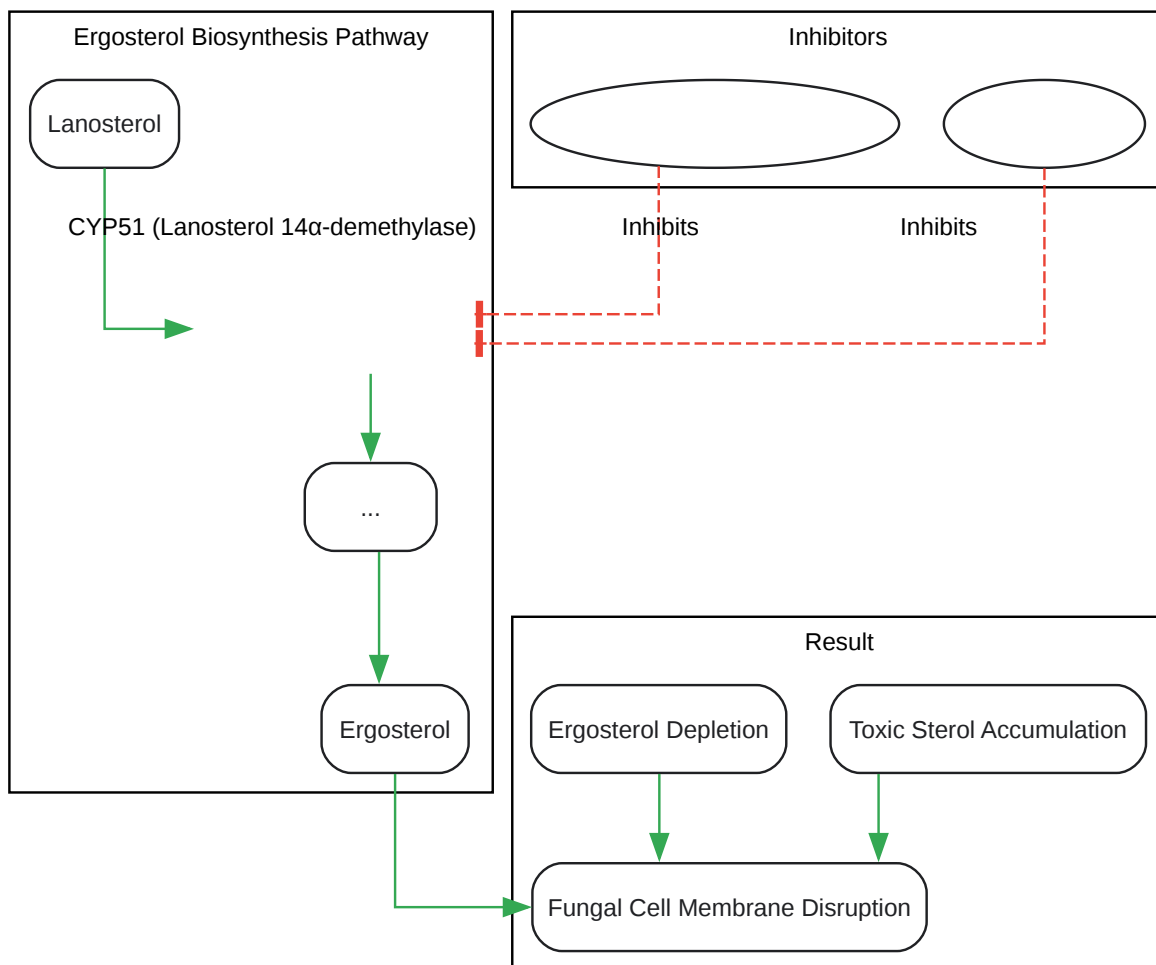
The landscape of antifungal therapeutics is continually evolving, driven by the need for agents with improved efficacy, safety, and the ability to overcome existing resistance mechanisms. This guide provides a detailed comparison of oteseconazole (formerly VT-1161), a novel tetrazole antifungal agent, and fluconazole, a widely used triazole. The analysis is based on publicly available preclinical and clinical data, focusing on in vitro potency, in vivo efficacy, and mechanism of action.

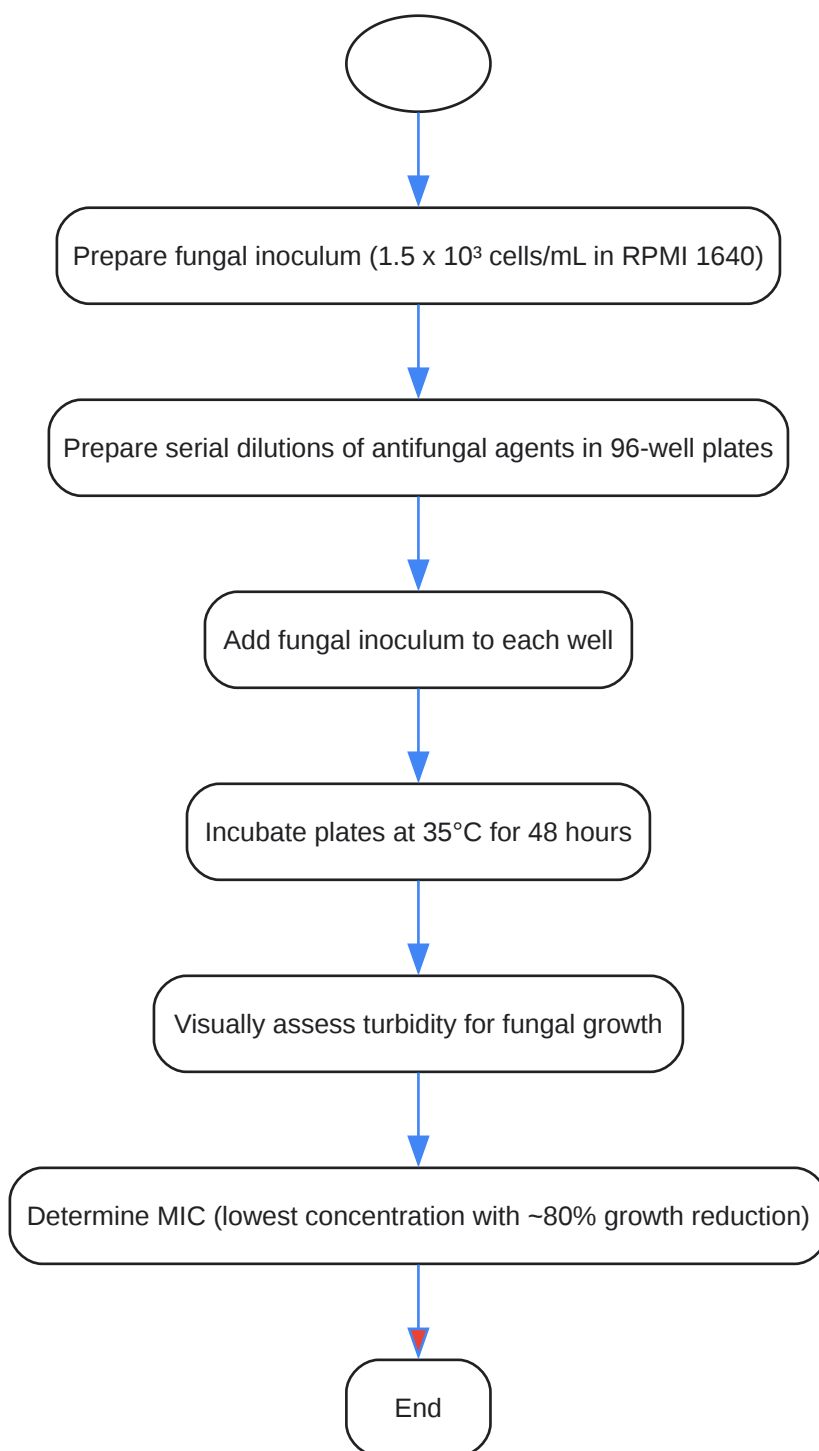
Mechanism of Action: A Shared Target with a Key Difference

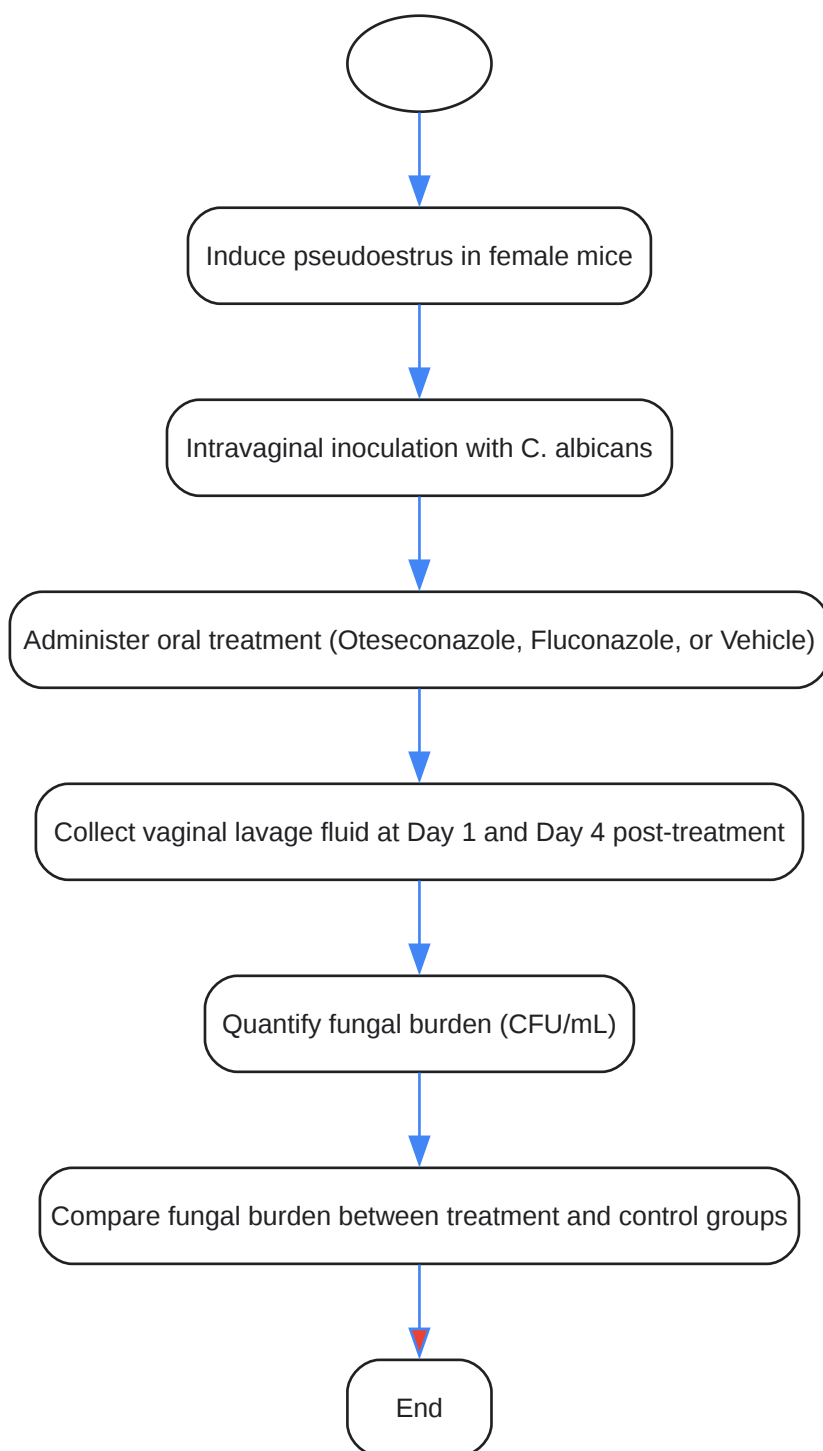
Both oteseconazole and fluconazole exert their antifungal effects by targeting the same essential fungal enzyme: lanosterol 14 α -demethylase, encoded by the ERG11 gene and also known as CYP51.^{[1][2]} This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.

By inhibiting CYP51, both drugs disrupt the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors.^{[3][4]} This disruption compromises the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect).

A key distinction of oteseconazole is its high selectivity for the fungal CYP51 enzyme over human CYP enzymes.^{[3][5]} This selectivity is attributed to its novel chemical structure and is designed to reduce the potential for drug-drug interactions and off-target side effects commonly associated with azole antifungals.^{[1][5]}







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Oteseconazole | C₂₃H₁₆F₇N₅O₂ | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The clinical candidate VT-1161 is a highly potent inhibitor of Candida albicans CYP51 but fails to bind the human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Clinical Candidate VT-1161 Is a Highly Potent Inhibitor of Candida albicans CYP51 but Fails To Bind the Human Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VT-1161—A Tetrazole for Management of Mono- and Dual-Species Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Oteseconazole (VT-1161) and Fluconazole Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397437#comparing-antifungal-agent-27-efficacy-to-fluconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

